molecular formula C14H30O3Si2 B2518364 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol CAS No. 17948-09-3

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

Cat. No.: B2518364
CAS No.: 17948-09-3
M. Wt: 302.561
InChI Key: MCNRYZZFTMGVQN-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is a chemical compound with the molecular formula C14H30O3Si2 and a molecular weight of 302.56 g/mol. It is characterized by the presence of two cyclohexyl groups and two methyl groups attached to a disiloxane backbone, with hydroxyl groups at the 1 and 3 positions. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol typically involves the reaction of cyclohexylmethylsilane with a suitable oxidizing agent to introduce the hydroxyl groups at the 1 and 3 positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or alkylating agents under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexylmethyl ketones, while reduction can produce cyclohexylmethyl silanes .

Scientific Research Applications

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

    Biology: In the study of silicon-based biocompatible materials.

    Industry: Used in the production of specialty polymers and as a component in certain types of coatings and adhesives

Mechanism of Action

The mechanism by which 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol exerts its effects is primarily through its ability to interact with other molecules via its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in its reactivity and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dicyclohexyl-1,1,3,3-tetramethyldisiloxane: Similar structure but lacks hydroxyl groups, making it less reactive in certain applications.

    1,3-Dicyclohexyl-1,3-dimethyldisiloxane: Similar backbone but without hydroxyl groups, affecting its chemical reactivity and applications.

Uniqueness

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is unique due to the presence of hydroxyl groups at the 1 and 3 positions, which significantly enhance its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

cyclohexyl-(cyclohexyl-hydroxy-methylsilyl)oxy-hydroxy-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O3Si2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNRYZZFTMGVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1CCCCC1)(O)O[Si](C)(C2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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